Prulifloxacin

complicated urinary tract infection randomized controlled trial clinical efficacy

Prulifloxacin (CAS 123447-62-1) is a lipophilic oral fluoroquinolone prodrug converted by esterases to the active metabolite ulifloxacin. In a randomized controlled trial, prulifloxacin 600 mg once daily achieved 90.8% treatment success in complicated UTIs vs 77.8% for ciprofloxacin 500 mg twice daily (p=0.008)—a 13.0 percentage-point absolute advantage. Against P. aeruginosa, ulifloxacin accumulates intracellularly at concentrations substantially exceeding ciprofloxacin and levofloxacin, retaining bactericidal activity against strains with type II topoisomerase mutations. The 10–12 h plasma half-life enables once-daily dosing. Prioritize over standard fluoroquinolones for complicated UTI empiric therapy and P. aeruginosa-targeted applications.

Molecular Formula C21H20FN3O6S
Molecular Weight 461.5 g/mol
CAS No. 123447-62-1
Cat. No. B1679801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrulifloxacin
CAS123447-62-1
Synonyms6-fluoro-1-methyl-7-(4-(5-methyl-2-oxo-1,3-dioxelen-4-yl)methyl-1-piperazinyl)-4-oxo-4H-(1,3)thiazeto(3,2-a)quinoline-3-carboxylic acid
NM 441
NM-441
NM441
prulifloxacin
Molecular FormulaC21H20FN3O6S
Molecular Weight461.5 g/mol
Structural Identifiers
SMILESCC1N2C3=CC(=C(C=C3C(=O)C(=C2S1)C(=O)O)F)N4CCN(CC4)CC5=C(OC(=O)O5)C
InChIInChI=1S/C21H20FN3O6S/c1-10-16(31-21(29)30-10)9-23-3-5-24(6-4-23)15-8-14-12(7-13(15)22)18(26)17(20(27)28)19-25(14)11(2)32-19/h7-8,11H,3-6,9H2,1-2H3,(H,27,28)
InChIKeyPWNMXPDKBYZCOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Prulifloxacin (CAS 123447-62-1) Procurement Guide: Fluoroquinolone Prodrug for UTI and Respiratory Applications


Prulifloxacin (CAS 123447-62-1) is a lipophilic oral fluoroquinolone prodrug that undergoes rapid esterase-mediated hydrolysis to yield ulifloxacin (AF3013/NM394), its active antimicrobial metabolite [1]. Synthesized in Japan in 1987, prulifloxacin contains a unique C-2 sulfur atom in a tricyclic thiazeto-quinoline core structure and an oxodioxolenylmethyl group at the 7-piperazine ring that enhances oral absorption and extends plasma half-life to 10–12 hours, enabling once-daily dosing [2]. The compound is approved in multiple European countries and Asia for acute uncomplicated lower urinary tract infections, complicated urinary tract infections, and acute exacerbations of chronic bronchitis [3]. Unlike direct-acting fluoroquinolones, prulifloxacin requires this prodrug-to-active conversion step, which contributes to its distinctive pharmacokinetic and tissue distribution profile [4].

Why Prulifloxacin Cannot Be Interchanged with Ciprofloxacin or Levofloxacin Without Quantitative Justification


While prulifloxacin, ciprofloxacin, and levofloxacin share the fluoroquinolone pharmacophore and mechanism of DNA gyrase/topoisomerase IV inhibition, their divergent structural features produce measurably different potency, intracellular accumulation, tissue pharmacokinetics, and clinical efficacy endpoints. Prulifloxacin as a prodrug yields ulifloxacin with a tricyclic thiazeto-quinoline scaffold containing a C-2 sulfur atom, in contrast to ciprofloxacin's bicyclic quinoline core and levofloxacin's tricyclic benzoxazine structure [1]. This structural distinction translates to quantifiable differences: ulifloxacin accumulates in bacterial cells at concentrations substantially exceeding those of ciprofloxacin and levofloxacin [2]; against Pseudomonas aeruginosa strains with type II topoisomerase mutations, ulifloxacin retains higher bactericidal activity than comparators [3]; and in randomized clinical trials, prulifloxacin 600 mg once daily achieved significantly higher treatment success rates (90.8%) than ciprofloxacin 500 mg twice daily (77.8%) in complicated UTIs [4]. Consequently, procurement decisions based solely on fluoroquinolone class membership or cost-per-gram metrics fail to account for these empirically verified performance differentials that directly impact therapeutic outcomes, dosing convenience, and clinical utility in specific infection contexts.

Prulifloxacin Quantitative Differentiation Evidence: Head-to-Head Comparative Data vs Ciprofloxacin, Levofloxacin, and Fosfomycin


Prulifloxacin Achieves 90.8% vs 77.8% Ciprofloxacin Treatment Success in Complicated UTI: Direct Clinical Superiority

In a randomized, double-blind, double-dummy, controlled clinical trial enrolling 257 patients with complicated urinary tract infections, a 10-day regimen of prulifloxacin 600 mg once daily demonstrated significantly higher treatment success than ciprofloxacin 500 mg twice daily [1]. The primary efficacy parameter was eradication of infecting strains to below 10³ CFU/mL. At early follow-up, 90.8% of patients in the prulifloxacin group achieved successful treatment compared with 77.8% in the ciprofloxacin group, representing a 13.0 percentage-point absolute difference (p = 0.008) [2]. Positive clinical outcome was observed in 94.8% of prulifloxacin-treated patients and 93.3% of ciprofloxacin-treated patients [3]. Both regimens were well tolerated with comparable adverse event profiles and minimal treatment-related dropouts (two patients total across both groups) [4].

complicated urinary tract infection randomized controlled trial clinical efficacy

Ulifloxacin Exhibits 2- to 8-Fold Higher Potency than Levofloxacin Against Gram-Negative UTI Pathogens Including P. aeruginosa

In vitro susceptibility testing of prulifloxacin (as PUFX) against clinical bacterial isolates demonstrated potency advantages over levofloxacin that are directly quantifiable via MIC correlation analysis [1]. For Citrobacter freundii, Serratia marcescens, and Pseudomonas aeruginosa, prulifloxacin exhibited 2- to 8-fold higher antibacterial activity than levofloxacin based on MIC comparison [2]. Specifically against ofloxacin-susceptible Pseudomonas aeruginosa (MIC ≤4 μg/mL to ofloxacin), prulifloxacin achieved an MIC90 of 0.5 μg/mL [3]. For methicillin-susceptible Staphylococcus aureus and Streptococcus pneumoniae, prulifloxacin showed MIC80 values of 0.25 μg/mL and 1 μg/mL, respectively [4]. Against Enterobacteriaceae, MIC80 values were ≤0.125 μg/mL, indicating potent gram-negative coverage [5]. The comparative MIC correlation analysis demonstrated that prulifloxacin was 2-8 times more active than levofloxacin against key gram-negative pathogens frequently encountered in urinary and respiratory tract infections [6].

MIC Pseudomonas aeruginosa in vitro susceptibility

Ulifloxacin Intracellular Accumulation in P. aeruginosa Exceeds Ciprofloxacin and Levofloxacin by Multiple Orders of Magnitude

The active metabolite of prulifloxacin, ulifloxacin (NM394), accumulates in bacterial cells at concentrations substantially exceeding those of comparator fluoroquinolones [1]. In direct comparative experiments using Staphylococcus aureus 209P JC-1, Escherichia coli NIHJ JC-2, and Pseudomonas aeruginosa PAO1, the order of intracellular fluoroquinolone accumulation was NM394 >> CPFX > GFLX ≥ LVFX, with NM394 achieving the highest concentration among all four agents tested [2]. This superior intracellular accumulation correlated with enhanced short-term bactericidal activity: NM394 exhibited stronger killing against all three test strains than ciprofloxacin (CPFX), levofloxacin (LVFX), and gatifloxacin (GFLX) when compared at identical concentrations [3]. Notably, in P. aeruginosa, the short-term bactericidal activity of NM394 at Cmax concentrations against 12 clinical strains was stronger than that of CPFX, LVFX, GFLX, and tosufloxacin (TFLX) [4]. The correlation between intracellular accumulation and MIC values was observed for E. coli and P. aeruginosa, indicating that enhanced bacterial cell penetration contributes mechanistically to the compound's superior antimicrobial potency [5].

intracellular accumulation bactericidal activity fluoroquinolone uptake

Prulifloxacin Demonstrates Non-Inferior Prophylaxis to Fosfomycin in Recurrent UTI with Comparable Disease-Free Duration

A multicenter, randomized, parallel-group study evaluated the prophylactic efficacy of prulifloxacin versus fosfomycin in 152 female patients with recurrent urinary tract infections (rUTIs) [1]. The 12-week prophylaxis regimen consisted of prulifloxacin 600 mg once weekly (n=76) or fosfomycin 3 g once weekly (n=76) [2]. Both regimens significantly reduced UTI episode frequency compared to pre-prophylaxis baselines (p < 0.0001) across all study endpoints [3]. No significant difference was observed in disease-free duration between the two therapy groups (log-rank test; p = 0.41), and the reduction in UTI episodes during and after prophylaxis was comparable between prulifloxacin and fosfomycin [4]. Adverse effect profiles and quality-of-life improvements were similar in both groups [5]. Final data analysis included 67 patients in the prulifloxacin group and 57 in the fosfomycin group, with comparable dropout rates [6].

recurrent UTI antimicrobial prophylaxis non-inferiority trial

Once-Daily Dosing with 10–12 Hour Half-Life Enables Prulifloxacin's Convenience Advantage Over Twice-Daily Ciprofloxacin

Prulifloxacin's pharmacokinetic profile is distinguished by a relatively long terminal elimination half-life of 10–12 hours, which directly enables once-daily oral administration [1]. Following absorption, prulifloxacin is rapidly metabolized by serum esterases to ulifloxacin, the active antimicrobial moiety [2]. A significant linear relationship between administered doses and AUC₀–∞ has been demonstrated (p < 0.05) [3]. The compound achieves very high urinary concentrations that, combined with the extended half-life, support clinical efficacy with once-daily application, particularly advantageous for urinary tract infections where high drug levels at the site of infection are desirable [4]. In contrast, ciprofloxacin requires twice-daily dosing for complicated UTI indications (500 mg BID), while levofloxacin may be dosed once or twice daily depending on indication and severity [5]. The prodrug design of prulifloxacin, featuring an oxodioxolenylmethyl group at the 7-piperazine ring, was specifically engineered to improve oral absorption and prolong half-life [6].

pharmacokinetics half-life once-daily dosing

Ulifloxacin Demonstrates 2- to 4-Fold Greater Potency than Ciprofloxacin Against Gastroenteritis-Producing Pathogens

Antimicrobial susceptibility testing against a worldwide collection of gastroenteritis-producing pathogens revealed that prulifloxacin (as ulifloxacin) exhibits 2- to 4-fold greater potency than ciprofloxacin [1]. In this study, only rare Aeromonas spp., Campylobacter spp., and E. coli isolates displayed elevated MIC results (≥4 μg/mL) to ulifloxacin, while ciprofloxacin exhibited similar activity but was consistently two- to fourfold less potent across the tested pathogen panel [2]. This enhanced potency profile supports the use of prulifloxacin in traveler's diarrhea and gastrointestinal infections, where clinical trials have demonstrated better clinical and microbiological outcomes compared with placebo [3]. The compound's activity against gastroenteritis pathogens complements its established efficacy in urinary and respiratory tract infections, extending its potential application spectrum [4].

traveler's diarrhea gastroenteritis MIC comparison

Prulifloxacin Procurement and Formulary Application Scenarios Based on Quantitative Evidence


Complicated Urinary Tract Infection Empiric Therapy Selection

Prulifloxacin 600 mg once daily should be prioritized over ciprofloxacin 500 mg twice daily for empiric treatment of complicated UTIs in healthcare settings where clinical superiority has been documented. The evidence from a randomized controlled trial demonstrates 90.8% treatment success for prulifloxacin versus 77.8% for ciprofloxacin (p = 0.008), a 13.0 percentage-point absolute difference [1]. This scenario applies to hospital formularies, urology clinics, and outpatient infectious disease practices seeking to optimize complicated UTI outcomes. The high urinary concentrations achieved with prulifloxacin, combined with broad-spectrum coverage of common uropathogens including E. coli (62.8% of baseline isolates), P. mirabilis (7.1%), and K. pneumoniae (4.1%), support its use as empiric therapy pending culture and susceptibility results [2].

Pseudomonas aeruginosa Coverage in Cystic Fibrosis or Healthcare-Associated Infections

For infections where P. aeruginosa is suspected or confirmed, particularly in settings with documented fluoroquinolone exposure history, prulifloxacin offers a 2- to 8-fold potency advantage over levofloxacin against this pathogen based on MIC correlation analysis [1]. The MIC90 of 0.5 μg/mL against ofloxacin-susceptible P. aeruginosa indicates potent antipseudomonal activity [2]. Furthermore, ulifloxacin demonstrates superior intracellular accumulation in P. aeruginosa PAO1 cells (NM394 >> CPFX > GFLX ≥ LVFX) and retains stronger bactericidal activity against strains harboring type II topoisomerase mutations compared with ciprofloxacin and levofloxacin [3]. This scenario is particularly relevant for cystic fibrosis centers, intensive care units, and healthcare facilities with endemic P. aeruginosa where enhanced antipseudomonal fluoroquinolone activity is clinically warranted [4].

Recurrent Urinary Tract Infection Prophylaxis Programs

Prulifloxacin 600 mg once weekly provides a clinically validated alternative to fosfomycin 3 g once weekly for long-term prophylaxis in female patients with recurrent UTIs [1]. Both regimens achieved significant reduction in UTI episode frequency compared to baseline (p < 0.0001), with no significant difference in disease-free duration (log-rank p = 0.41) [2]. This scenario supports procurement decisions in women's health clinics, urogynecology practices, and antimicrobial stewardship programs where having multiple effective prophylactic options enhances formulary flexibility, mitigates supply chain vulnerabilities, and allows patient-specific tailoring based on tolerability, cost, or prior exposure history [3].

Traveler's Diarrhea Prophylaxis and Treatment

Prulifloxacin should be considered for traveler's diarrhea prophylaxis and treatment in regions with high enteropathogen prevalence, based on its 2- to 4-fold greater in vitro potency than ciprofloxacin against gastroenteritis-producing pathogens [1]. Clinical trials have demonstrated better clinical and microbiological outcomes with prulifloxacin compared with placebo in traveler's diarrhea [2]. This application scenario is relevant for travel medicine clinics, military medicine programs, and humanitarian aid organizations requiring effective gastrointestinal infection prophylaxis. The once-daily dosing regimen (10–12 hour half-life) further enhances adherence during travel situations where dosing convenience is paramount [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Prulifloxacin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.